Product packaging for Ifenprodil glucuronide(Cat. No.:CAS No. 66516-92-5)

Ifenprodil glucuronide

Cat. No.: B1239975
CAS No.: 66516-92-5
M. Wt: 501.6 g/mol
InChI Key: GXHMRNLUBONADM-FGOGJYSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ifenprodil Glucuronide is a major metabolite of Ifenprodil, a compound known for its activity as an NMDA receptor antagonist, a vasodilator, and an inhibitor of platelet aggregation . Despite being detectable in large quantities in plasma following the administration of Ifenprodil, studies have demonstrated that the synthesized this compound derivative itself exhibits no effect on platelet aggregation or vasocontraction in vitro . This key finding indicates that the observed in vivo and ex vivo pharmacological actions are manifested by Ifenprodil itself rather than its glucuronide metabolite . Consequently, this compound serves as a critical reference compound in pharmacokinetic and drug metabolism studies, particularly for investigating the metabolic fate of Ifenprodil and distinguishing the activity of the parent drug from its metabolites . With a molecular formula of C27H35NO8 and a molecular weight of 501.57 g/mol, it is supplied for research applications only . This product is intended for laboratory research use and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35NO8 B1239975 Ifenprodil glucuronide CAS No. 66516-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO8/c1-16(28-13-11-18(12-14-28)15-17-5-3-2-4-6-17)21(29)19-7-9-20(10-8-19)35-27-24(32)22(30)23(31)25(36-27)26(33)34/h2-10,16,18,21-25,27,29-32H,11-15H2,1H3,(H,33,34)/t16?,21?,22-,23-,24+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHMRNLUBONADM-FGOGJYSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30985139
Record name 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66516-92-5
Record name Ifenprodil glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066516925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymology and Pathways of Ifenprodil Glucuronide Formation

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Ifenprodil (B1662929) Glucuronidation

The conjugation of glucuronic acid to ifenprodil is mediated by specific isoforms of the UGT enzyme family, which are primarily located in the liver. vulcanchem.commdpi.com While multiple isoforms exist with overlapping substrate specificities, certain UGTs are recognized for their prominent role in metabolizing phenolic compounds like ifenprodil. nih.govnih.gov

UGT1A9 is a major UGT1A isoform expressed in the human liver and kidney and is known to play a significant role in the clearance of numerous drugs and xenobiotics. nih.govnih.gov It demonstrates high efficiency in catalyzing the glucuronidation of a wide array of phenolic compounds. nih.govnih.gov Given that the primary site of ifenprodil metabolism is its phenolic hydroxyl group, UGT1A9 is strongly implicated as a key enzyme in the formation of ifenprodil glucuronide. wiley.comvulcanchem.com Studies have shown that UGT1A9 has a broad acceptance of phenolic substrates, though with variable affinity. nih.gov Its established role in metabolizing other phenolic drugs, such as propofol (B549288) and mycophenolic acid, further supports its likely involvement in ifenprodil glucuronidation. nih.govdrugbank.com

Table 1: Characteristics of UGT1A9

Feature Description Source(s)
Primary Tissues Liver, Kidney nih.govnih.gov
Subcellular Location Endoplasmic Reticulum mdpi.com
Primary Function Catalyzes glucuronidation of xenobiotics and endogenous compounds. uniprot.org
Substrate Specificity Shows high activity towards simple phenolic compounds, estrogens, and various drugs. nih.govnih.govuniprot.org

| Relevance to Ifenprodil | Implicated as a primary enzyme due to its high efficiency in phenolic glucuronidation. | wiley.comvulcanchem.comnih.gov |

While UGT1A9 is a principal candidate, other UGT isoforms may also contribute to the synthesis of this compound, reflecting the often-overlapping substrate specificities of these enzymes. nih.govnih.gov

UGT1A4 : This isoform is expressed in the liver and is known to catalyze the N-glucuronidation of amines. medchemexpress.comnih.gov Although its primary substrates are often different from the phenolic structure of ifenprodil, the broad specificity of UGTs means its potential contribution cannot be entirely ruled out without direct investigation. Some variants of UGT1A4 have been shown to have reduced glucuronidation activity towards certain substrates. nih.gov

UGT1A1 : As a major UGT isoform in the liver, UGT1A1 is crucial for the metabolism of bilirubin (B190676) and various drugs. arritmiaonline.com.br Its involvement in the glucuronidation of raloxifene, another compound with a phenolic structure, suggests a potential role in metabolizing ifenprodil. medchemexpress.eu Genetic polymorphisms in UGT1A1 are known to significantly alter the pharmacokinetics of its substrates. nih.gov

Table 2: Comparison of Potentially Involved UGT Isoforms

Isoform Primary Tissue Expression Known Substrates (Examples) Potential Role in Ifenprodil Glucuronidation Source(s)
UGT1A9 Liver, Kidney Phenols, Propofol, Mycophenolic Acid, Estrogens Primary role in phenolic glucuronidation. nih.govnih.govuniprot.org
UGT1A4 Liver Amines (e.g., Trifluoperazine), Dihydrotestosterone Secondary or minor role ; less likely due to substrate preference for amines. medchemexpress.comnih.gov

| UGT1A1 | Liver | Bilirubin, Raloxifene, SN-38 | Possible contributing role , given its activity on other phenolic compounds. | arritmiaonline.com.brmedchemexpress.eunih.gov |

Characterization of Glucuronidation Sites on the Ifenprodil Scaffold

The molecular structure of ifenprodil contains more than one hydroxyl group that could potentially undergo glucuronidation. However, research indicates a clear primary site for this metabolic reaction.

The phenolic hydroxyl group on the ifenprodil molecule is consistently identified as the most metabolically labile structural element and the primary site for glucuronidation. nih.govvulcanchem.com This conjugation results in the formation of a phenolic glucuronide, which is the main metabolite found in both in vitro and in vivo studies. nih.govvulcanchem.com The rapid glucuronidation at this site is a key factor in the biotransformation of the parent compound and has been a target for medicinal chemists seeking to develop analogs with improved metabolic stability. wiley.comacs.org This process significantly increases the hydrophilicity of the molecule, preparing it for elimination. vulcanchem.com

Table 3: Glucuronidation Sites of Ifenprodil

Conjugation Site Description Metabolic Significance Source(s)
Phenolic Hydroxyl Group The hydroxyl group attached to the phenyl ring. Primary site of glucuronidation; represents the most metabolically labile part of the molecule. nih.govwiley.comvulcanchem.com

| Benzylic Hydroxy Group | The hydroxyl group on the carbon adjacent to the phenyl ring. | Secondary site of glucuronidation; contributes to the formation of other glucuronide metabolites. | nais.net.cnresearchgate.net |

Cellular and Subcellular Localization of Ifenprodil Glucuronidation Enzymes in Research Models

Understanding the location of UGT enzymes is essential for contextualizing the metabolism of ifenprodil. These enzymes are strategically positioned within cells and tissues that are central to drug and xenobiotic processing.

UGT enzymes are transmembrane proteins primarily localized within the smooth endoplasmic reticulum of cells in various tissues. mdpi.complos.org The liver is the principal organ for glucuronidation, expressing a high concentration of multiple UGT isoforms, including UGT1A1, UGT1A4, and UGT1A9. vulcanchem.commdpi.comnih.gov Consequently, research models often utilize liver preparations, such as rat liver microsomes, to study the in vitro metabolism of drugs like ifenprodil. nih.gov

Beyond the liver, UGTs are also expressed in extrahepatic tissues, including the kidneys, the gastrointestinal tract, and the brain. frontiersin.orgmdpi.comacs.org The presence of UGTs in the endothelial cells and astrocytes of the blood-brain barrier suggests a protective role, metabolizing potentially harmful substances before they can enter the central nervous system. frontiersin.org In research using human placenta, UGT2B isoforms have been localized to the syncytium of the placental trophoblasts, indicating a role in fetal protection. nih.gov The specific localization within these tissues ensures efficient conjugation and subsequent detoxification of substrates like ifenprodil.

| Olfactory | Olfactory Epithelium | Plasma Membrane (of cilia) | Suggests a role in metabolizing inhaled volatile compounds. | plos.org |

In Vitro Models for Studying this compound Biotransformation

The study of ifenprodil's metabolic fate, particularly the formation of its glucuronide conjugate, relies on various in vitro systems that replicate the metabolic processes of the liver. These models are crucial for understanding the compound's metabolic stability and identifying the enzymes involved in its biotransformation.

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They are a rich source of drug-metabolizing enzymes, including UGTs, and are widely used in metabolic stability assays. researchgate.net These assays provide essential information on a drug's clearance, half-life, and potential for first-pass metabolism. nih.gov

In a typical in vitro metabolic stability assay using liver microsomes, the test compound (ifenprodil) is incubated with a preparation of liver microsomes in the presence of necessary cofactors. For glucuronidation reactions, the key cofactor is UDPGA. nih.govnih.gov To ensure the UGT enzymes within the microsomal vesicles are accessible to the substrate and cofactor, a pore-forming agent like alamethicin (B1591596) is often included in the incubation mixture. nih.gov The reaction is typically carried out at a physiological temperature (37°C) and pH. Samples are taken at various time points, and the disappearance of the parent compound or the formation of the metabolite is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov

Research on ifenprodil's metabolism has utilized rat liver microsomes to investigate its biotransformation. nih.gov In these studies, ifenprodil was incubated with rat liver microsomes and the necessary cofactors to generate both phase I and phase II metabolites. nih.gov Analysis of the incubation mixture confirmed that this compound is a main metabolite formed during this in vitro process. vulcanchem.comnih.gov This highlights the significant role of hepatic UGT enzymes in the metabolism of ifenprodil. vulcanchem.com

Hepatocytes, which are the primary cells of the liver, represent a more complete in vitro model as they contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors in a more physiologically relevant environment. nih.gov Both fresh and cryopreserved hepatocytes are used to predict in vivo metabolic clearance. nih.gov While specific studies detailing the use of human hepatocytes for ifenprodil glucuronidation are not widely available in published literature, the general methodology involves incubating the compound with a suspension or culture of hepatocytes and monitoring the formation of metabolites over time. nih.gov

Table 1: Typical Components of an In Vitro Glucuronidation Assay Using Liver Microsomes
ComponentPurposeTypical Concentration/Condition
Liver MicrosomesSource of UGT enzymes0.25 - 1.0 mg/mL protein
IfenprodilSubstrateVaries (typically in the µM range)
UDPGA (Uridine 5'-diphosphoglucuronic acid)Cofactor for UGT enzymes1 - 5 mM
AlamethicinPore-forming agent to disrupt microsomal membrane latency25 - 50 µg/mg protein
Buffer (e.g., Phosphate buffer)Maintain physiological pHpH ~7.4
Magnesium Chloride (MgCl₂)May be included to support UGT activity5 - 10 mM
Incubation TemperatureMaintain physiological conditions37°C

To identify the specific UGT isoforms responsible for the glucuronidation of a compound, researchers utilize recombinant human UGT enzymes. vulcanchem.com These are individual UGT enzymes produced in cell lines through cDNA expression systems. researchgate.net This approach, known as reaction phenotyping, allows for the direct assessment of each enzyme's contribution to the metabolism of a drug. researchgate.net

The process involves incubating the drug of interest with a panel of individual recombinant UGT isoforms, typically including those most abundant in the human liver such as UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. researchgate.net The formation of the glucuronide metabolite is then measured for each individual enzyme. The isoforms that demonstrate the highest rates of metabolite formation are identified as the primary enzymes responsible for that specific metabolic pathway. researchgate.net

While studies have confirmed that ifenprodil undergoes glucuronidation, specific research identifying the exact human UGT isoforms that catalyze this reaction using recombinant enzymes is not extensively documented in publicly available literature. However, the synthesis of this compound for research purposes can be achieved through enzymatic conversion using either liver microsomes or recombinant UGT enzymes. vulcanchem.com This indicates the utility of these systems in producing the metabolite for further pharmacological and toxicological evaluation. vulcanchem.com

Table 2: Common Human Recombinant UGT Isoforms Used in Reaction Phenotyping Studies
UGT FamilyIsoformGeneral Substrates/Notes
UGT1AUGT1A1Important for the metabolism of bilirubin and various drugs.
UGT1A3Metabolizes a range of phenolic and acidic compounds.
UGT1A4Primarily involved in the glucuronidation of amines.
UGT1A9Metabolizes many drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).
UGT1A6Primarily metabolizes small planar phenols.
UGT2BUGT2B7A major UGT isoform that metabolizes a wide variety of drugs, including opioids and NSAIDs.
UGT2B15Involved in the metabolism of steroids and some drugs.

Preclinical Pharmacokinetic and Dispositional Aspects of Ifenprodil Glucuronide

Formation Kinetics and Metabolic Stability in Animal Models

The transformation of ifenprodil (B1662929) into its glucuronide metabolite is a rapid and significant event in its biotransformation, driven by the inherent metabolic lability of the parent compound. nih.govnih.gov This process and the resulting metabolite's characteristics have been examined in various preclinical systems.

The parent compound, ifenprodil, is known to undergo rapid biotransformation, a factor that can be a significant drawback for its therapeutic application. nih.govresearchgate.net Its phenolic hydroxyl group is the most metabolically vulnerable part of its structure, making it a prime substrate for glucuronidation. nih.govresearchgate.net In vitro studies using liver microsomes from preclinical species such as rats are standard for assessing metabolic stability. researchgate.netnih.gov These preparations contain the UDP-glucuronosyltransferase (UGT) enzymes responsible for catalyzing the conjugation of glucuronic acid to drug molecules. vulcanchem.com

Experiments with rat liver microsomes supplemented with necessary co-factors like uridine (B1682114) 5′-diphosphoglucuronic acid (UDPGA) confirm that ifenprodil is readily converted to its glucuronide metabolites. nih.gov This rapid conversion indicates the metabolic instability of the parent compound, which is efficiently cleared via this pathway. While developers of newer analogs have specifically sought to block this metabolic route to enhance stability, the glucuronidation of ifenprodil itself is a prominent and fast process. researchgate.net

Specific quantitative stability data for the ifenprodil glucuronide metabolite itself, such as its intrinsic clearance or metabolic half-life in rat or mouse microsomes, are not detailed in the available literature. Typically, glucuronide metabolites are relatively stable and are primed for excretion rather than further significant metabolism.

The rate of this compound formation has been confirmed as significant in rat models. In vitro experiments using rat liver microsomes and in vivo analysis of rat urine both identify this compound as a principal metabolite. nih.gov This highlights the importance of the glucuronidation pathway in this species.

While specific kinetic parameters for ifenprodil glucuronidation (e.g., Km, Vmax) across different species are not publicly documented, it is a well-established principle in pharmacology that significant species differences exist in drug metabolism, including glucuronidation. nih.govmdpi.com Studies on other drugs, such as diclofenac, demonstrate that the intrinsic clearance (Clint) for glucuronide formation can vary substantially between mice, rats, dogs, and monkeys. mdpi.com Such variability is attributed to differences in the expression and catalytic activity of UGT enzyme isoforms among species. mdpi.com For ifenprodil, its metabolic profile and the rate of glucuronide formation may also exhibit species-specific variations, with studies noting the substantial presence of the glucuronide in rabbit plasma. vulcanchem.com

Table 1: Summary of Findings on this compound Formation in Preclinical Models This table summarizes qualitative findings from the literature.

Species Finding Reference
Rat Identified as a main metabolite in both in vitro (liver microsomes) and in vivo (urine) studies. nih.gov
Rabbit Substantial presence of this compound detected in plasma following administration of the parent drug. vulcanchem.com

Distribution Characteristics of this compound in Preclinical Systems

The distribution of a metabolite determines its potential sites of action and elimination. The physicochemical changes resulting from glucuronidation are expected to significantly alter the distribution profile of this compound compared to its parent compound.

Plasma protein binding (PPB) is a critical parameter that influences the volume of distribution and clearance of a drug, as generally only the unbound fraction is available to distribute into tissues and be eliminated. rsc.org While specific PPB values for this compound in animal plasma are not available in the cited literature, the binding properties can be inferred from its structure.

The parent compound, ifenprodil, is known to be moderately to highly bound to plasma proteins. In contrast, the addition of a glucuronic acid moiety dramatically increases the polarity and water solubility of the molecule. researchgate.net This structural modification is expected to cause a significant reduction in plasma protein binding for this compound compared to ifenprodil.

Tissue distribution studies in preclinical models, typically rats, are often conducted using radiolabeled compounds to trace the drug and its metabolites throughout the body. frontiersin.org These studies involve measuring concentrations in various organs such as the liver, kidney, spleen, lungs, and brain at different time points after administration. frontiersin.org

Specific tissue distribution data for this compound are not detailed in the available research. However, based on its chemical properties, its distribution profile can be predicted. As a large, polar molecule, this compound is expected to have limited capacity to cross lipophilic biological membranes, such as the blood-brain barrier. mdpi.com Consequently, its concentration in the central nervous system would likely be very low. Conversely, higher concentrations may be found in organs central to metabolism and excretion, namely the liver and kidneys.

Elimination and Excretion Pathways of this compound in Preclinical Studies

The final step in the disposition of this compound is its removal from the body. As a polar conjugate, it is well-suited for elimination through established excretion pathways.

In vivo studies in rats have successfully identified this compound in urine, confirming renal excretion as one pathway for its elimination. nih.gov In addition to renal clearance, biliary excretion is a major elimination route for many glucuronide conjugates. mdpi.com This process is facilitated by ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Proteins (MRPs), which are expressed on the apical membrane of hepatocytes and renal tubular cells. These transporters actively pump glucuronides and other conjugates into bile and urine, respectively. mdpi.com

Comprehensive mass balance studies, which quantify the recovery of a radiolabeled dose in urine and feces over time, are the standard method for determining the primary routes of excretion for a drug and its metabolites. nih.govresearchgate.net For this compound, it is expected that a combination of renal and biliary excretion would account for the majority of its elimination from the body in preclinical animal models.

Renal Clearance Mechanisms of the Glucuronide Metabolite

In vivo metabolism studies in rats have identified glucuronide conjugates as principal metabolites of ifenprodil. nih.gov Following the administration of ifenprodil to rats, analysis of urine has led to the identification of these glucuronides as major excreted products. nih.govresearchgate.net This finding indicates that renal excretion is a significant pathway for the elimination of this compound.

The process of glucuronidation, which attaches a glucuronic acid moiety to the parent compound, substantially increases the water solubility and molecular weight of the molecule. This enhanced hydrophilicity facilitates the elimination of the metabolite via the kidneys. The presence of this compound in the urine confirms its clearance from systemic circulation through renal pathways. While the specific transporters involved in the renal secretion of this compound have not been detailed, the clearance of glucuronide conjugates is often mediated by organic anion transporters (OATs) located in the renal tubules.

Table 1: Summary of Renal Clearance Findings for this compound in Preclinical Models

Preclinical SpeciesFindingImplicationSource
RatGlucuronide conjugates identified as main metabolites in urine following ifenprodil administration.Demonstrates that renal clearance is a primary elimination route for this compound. nih.govresearchgate.net

Biliary Excretion and Potential Enterohepatic Recirculation in Preclinical Species

The general process begins in the liver, where drug metabolites are excreted from hepatocytes into the bile. mdpi.com This transport into the biliary canaliculus is often mediated by apical efflux transporters such as Multidrug Resistance-Associated Protein 2 (MRP2), which handles many glucuronide and glutathione (B108866) conjugates. mdpi.com The bile is then released into the small intestine. japsonline.com

Once in the intestinal tract, the glucuronide conjugate is too polar to be readily reabsorbed. youtube.com However, it can be hydrolyzed by β-glucuronidase enzymes produced by the gut microbiota. youtube.comelifesciences.org This enzymatic cleavage removes the glucuronic acid moiety, regenerating the parent drug (aglycone), in this case, ifenprodil. youtube.com The more lipophilic parent drug can then be reabsorbed from the intestine back into the portal circulation, returning to the liver and systemic circulation to be cleared again. researchgate.netyoutube.com This cycle is known as enterohepatic recirculation and is often characterized by secondary peaks in the plasma concentration-time profile of a drug. researchgate.net

Studies in rats with other glucuronidated compounds, such as acetaminophen (B1664979) glucuronide, have confirmed a lag time between biliary excretion and reabsorption, which corresponds to the intestinal transit time required for the metabolite to reach the site of bacterial hydrolysis. nih.gov While this pathway is plausible for this compound due to its chemical nature, dedicated studies in bile duct-cannulated animals would be necessary to quantify its extent.

Table 2: Hypothetical Steps in the Enterohepatic Recirculation of this compound

StepLocationProcessResult
1Liver (Hepatocyte)Ifenprodil is metabolized to this compound.Increased water solubility of the metabolite.
2Bile CanaliculusThis compound is actively transported into bile via efflux transporters (e.g., MRP2).Secretion of the metabolite from the liver.
3Small/Large IntestineGut microbiota produce β-glucuronidase enzymes.Enzymatic cleavage of this compound.
4Intestinal LumenIfenprodil (aglycone) is regenerated from its glucuronide conjugate.Parent drug is available for reabsorption.
5Intestinal WallThe more lipophilic Ifenprodil is reabsorbed into the portal circulation.Re-entry of the parent drug into systemic circulation, prolonging its half-life.

Molecular Pharmacology and Biological Activity of Ifenprodil Glucuronide

Comparative Analysis of Receptor Interactions and Binding Affinities

A significant aspect of understanding the pharmacological profile of a metabolite is to compare its receptor binding affinities with those of the parent compound. For ifenprodil (B1662929), the primary target of interest is the GluN2B subunit of the NMDA receptor.

Currently, there is a notable lack of published scientific literature that has directly assessed the binding affinity of ifenprodil glucuronide for the NMDA receptor GluN2B subunit. Research has extensively characterized the parent compound, ifenprodil, as a potent and selective ligand for the GluN2B subunit, with its binding site located at the interface between the GluN1 and GluN2B N-terminal domains. researchgate.netnih.gov However, similar detailed binding assays for its glucuronide metabolite are not available in the current body of scientific research. The rapid glucuronidation of ifenprodil's phenolic group, which is crucial for its interaction with the GluN2B receptor, has led to the development of bioisosteres to inhibit this metabolic pathway and improve the bioavailability of ifenprodil analogs. acs.orgresearchgate.net This focus on preventing glucuronidation suggests that the resulting metabolite may have significantly reduced or no affinity for the target receptor.

There is no available scientific data from direct binding or functional assays on the interaction of this compound with other major receptor systems, including opioid, GABA, or glycine (B1666218) receptors. The parent compound, ifenprodil, is known to interact with α1-adrenergic, serotonin (B10506), and sigma receptors. wikipedia.orgwiley.com However, it remains uninvestigated whether the addition of a glucuronide moiety alters this interaction profile.

In Vitro Functional Activity Studies

In vitro studies provide a controlled environment to assess the direct functional effects of a compound on biological systems. For this compound, the available research has focused on its effects on vascular and hematological parameters.

There is a lack of available scientific studies investigating the effects of this compound on the modulation of ion channels in isolated systems. The parent compound, ifenprodil, is known to inhibit G protein-activated inwardly rectifying potassium (GIRK) channels and certain voltage-gated sodium channels. wikipedia.org However, the functional consequences of its glucuronidation on these or other ion channels have not been reported.

In contrast to its parent compound, which is known to inhibit platelet aggregation, synthesized this compound has been found to have no effect on platelet aggregation in vitro. nih.govmedchemexpress.com Similarly, while ifenprodil has vasodilatory properties, its glucuronide derivative does not affect arterial contraction in isolated systems. nih.govresearchgate.netmedchemexpress.com These findings indicate that the pharmacological actions of ifenprodil on these systems are attributable to the parent molecule itself and not its glucuronide metabolite. nih.gov

Table 1: In Vitro Effects of this compound

Assay System Finding Reference(s)
Platelet Aggregation In Vitro No effect observed nih.govmedchemexpress.com
Arterial Contraction In Vitro No effect observed nih.govresearchgate.netmedchemexpress.com

Cellular and Biochemical Effects of this compound

Influence on Cellular Signaling Pathways in Preclinical Cell Lines

Current scientific literature indicates that this compound is pharmacologically inactive. nih.govmedchemexpress.comadooq.comresearchgate.net Specific studies focusing on the direct influence of isolated this compound on distinct cellular signaling pathways in preclinical cell lines are not extensively documented in publicly available research. The primary focus of existing studies has been on the metabolism of ifenprodil and the subsequent lack of activity of its major metabolites.

In stark contrast, the parent compound, ifenprodil, has been shown to modulate several cellular signaling pathways:

NMDA Receptor Signaling: Ifenprodil is a well-characterized non-competitive antagonist of NMDA receptors containing the GluN2B subunit. researchgate.net This inhibition reduces the influx of calcium ions (Ca2+) into neurons, a key mechanism in preventing excitotoxicity. patsnap.com

Ca2+ Signaling: Beyond NMDA receptor antagonism, ifenprodil has been shown to inhibit the reverse mode of the Na+/Ca2+ exchanger (NCX) in neurons. nih.gov It also potentiates nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, an effect linked to sigma-1 and IP3 receptors and involving intracellular Ca2+ modulation. plos.org

Other Receptor Systems: Ifenprodil also interacts with α1-adrenergic receptors, serotonin receptors, and sigma receptors, contributing to its complex pharmacological profile. scispace.com

An early study directly investigating a synthesized this compound derivative found it to have no effect on in vitro platelet aggregation or arterial contraction, processes which are heavily dependent on intracellular signaling cascades. nih.govmedchemexpress.com This suggests that the addition of the glucuronide moiety effectively nullifies the parent compound's ability to interact with its target receptors and influence downstream signaling events.

The prevailing scientific view is that the pharmacological actions observed following the administration of ifenprodil are attributable to the parent compound itself, rather than its glucuronide metabolite. nih.gov

Table 1: Comparative Effects on Cellular Signaling-Related Activities

Compound Target/Process Observed Effect in Preclinical/In Vitro Models
Ifenprodil GluN2B-containing NMDA Receptors Antagonist; inhibits Ca2+ influx researchgate.net
Platelet Aggregation Inhibitor medchemexpress.com
Arterial Contraction Inhibitor (Vasodilator) medchemexpress.com
NGF-Induced Neurite Outgrowth (PC12 cells) Potentiates outgrowth plos.org
This compound Platelet Aggregation No effect nih.govmedchemexpress.com
Arterial Contraction No effect nih.govmedchemexpress.com

Impact on Enzyme Activity or Expression Profiles in In Vitro Assays

The formation of this compound is a direct result of enzyme activity, specifically that of UGTs. vulcanchem.com While this positions the metabolite as a product of enzymatic action, there is a notable lack of research investigating the subsequent impact of this compound on enzyme activity or expression.

The primary enzymatic interaction documented for this compound is its own synthesis. In vitro metabolism studies using rat liver microsomes have confirmed that glucuronidation at the phenolic group is a major metabolic pathway for ifenprodil. vulcanchem.com

While some drug glucuronide metabolites have been shown to retain biological activity and even inhibit drug-metabolizing enzymes such as cytochrome P450s (CYPs), specific studies to evaluate this potential for this compound are not found in the reviewed literature. criver.comnih.govnih.gov The general understanding is that glucuronidation is a detoxification pathway that renders xenobiotics like ifenprodil inert and more readily excretable. vulcanchem.comnih.gov

The rapid biotransformation of ifenprodil into its inactive glucuronide form is considered a significant factor in its pharmacokinetic profile and has implications for drug development. vulcanchem.com This rapid inactivation is a drawback for the therapeutic application of ifenprodil, and medicinal chemistry efforts have explored creating analogues that are less susceptible to this metabolic process. vulcanchem.com

Advanced Analytical Methodologies for Ifenprodil Glucuronide Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating ifenprodil (B1662929) glucuronide from complex biological matrices and quantifying its presence.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Metabolite Profiling

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the identification and quantification of drug metabolites. nih.govnih.gov This method combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov

In the analysis of ifenprodil and its metabolites, a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been developed and validated. researchgate.net For sample preparation, liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is often employed to isolate the analyte and internal standard from plasma. researchgate.net The separation is typically achieved using reversed-phase chromatography. researchgate.net

The detection by positive ion electrospray ionization followed by multiple reaction monitoring (MRM) allows for precise quantification. This involves monitoring the precursor-to-product ion transitions, for instance, m/z 326.2→308.1 for ifenprodil. researchgate.net The assay for ifenprodil has demonstrated linearity in a concentration range of 0.2–50.0 ng/mL, with a recovery rate greater than 76.4%. researchgate.net Such methods are essential for detailed pharmacokinetic studies. researchgate.netjapsonline.com

Table 1: HPLC-MS/MS Parameters for Ifenprodil Analysis

Parameter Details
Chromatography Reversed-phase
Ionization Positive ion electrospray
Detection Multiple Reaction Monitoring
Precursor Ion (Ifenprodil) m/z 326.2
Product Ion (Ifenprodil) m/z 308.1
Linear Range 0.2–50.0 ng/mL
Recovery >76.4%

This table summarizes typical parameters used in the LC-MS/MS analysis of ifenprodil, based on established methods. researchgate.net

Chiral Chromatography for Stereoisomeric Purity Assessment of Related Glucuronides

Ifenprodil possesses chiral centers, leading to the existence of stereoisomers. As these isomers can exhibit different pharmacological activities, assessing the stereoisomeric purity of its metabolites, including glucuronides, is crucial. researchgate.netchromatographyonline.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most effective method for separating enantiomers. sygnaturediscovery.comnih.gov

The separation of ifenprodil stereoisomers has been successfully achieved using chiral HPLC. researchgate.netresearchgate.net This technique allows for the isolation and evaluation of individual stereoisomers, which is critical for correlating their specific configurations with biological activity. researchgate.net For instance, all four stereoisomers of ifenprodil were prepared and separated to determine their affinity for the GluN2B-NMDA receptor. researchgate.net Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used for the enantioseparation of various drugs. nih.gov The choice of mobile phase, including the type and concentration of organic modifier and any additives, is critical for achieving optimal separation. chromatographyonline.com

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for confirming the chemical structure and determining the stereochemistry of ifenprodil glucuronide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, providing detailed information about the atomic arrangement within a molecule. nuvisan.comrfi.ac.uk It is particularly valuable for confirming the structure of metabolites like glucuronides.

Proton (¹H) NMR spectroscopy can be used to detect and identify ethyl glucuronide, a metabolite of ethanol, in liver extracts. nih.gov The characteristic signals, such as a triplet at 1.24 ppm for the methyl protons of the ethyl group, can confirm the presence of the glucuronide conjugate. nih.gov While specific NMR data for this compound is not detailed in the provided results, the principles of using ¹H and ¹³C NMR for structural confirmation are well-established. york.ac.ukresearchgate.net These techniques would be used to confirm the site of glucuronidation on the ifenprodil molecule by observing shifts in the signals of nearby protons and carbons.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. htlbio.comnumberanalytics.com This technique is highly effective for determining the stereochemistry of chiral compounds. numberanalytics.comchiralabsxl.com

CD spectroscopy is used to establish the absolute configuration of chiral molecules by comparing their spectra to those of known stereochemistry or through theoretical calculations. researchgate.netchiralabsxl.com The technique provides a definitive "signed" reference for relative stereochemical assignment. chiralabsxl.com For example, the absolute configuration of enantiomerically pure 3-benzazepines, which are structurally related to ifenprodil, was determined using CD spectroscopy. researchgate.net The CD spectrum provides information on the three-dimensional structure of molecules, making it a crucial tool in the stereochemical analysis of ifenprodil and its glucuronide metabolites. htlbio.combiologic.netnih.gov

Table 2: Spectroscopic Methods for Structural Analysis

Technique Application Information Obtained
NMR Spectroscopy Structural Confirmation Atomic connectivity, position of glucuronide moiety.
CD Spectroscopy Stereochemical Analysis Absolute configuration, enantiomeric purity.

This table outlines the primary applications of NMR and CD spectroscopy in the characterization of this compound.

Radioligand Binding Assays for Receptor Interaction Studies of Related Glucuronides

Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with receptors. nih.govspringernature.com These assays can determine the affinity and selectivity of a compound for a specific receptor. nih.gov

While direct studies on this compound's receptor binding are not extensively detailed, the methodology is applicable. Such assays would involve using a radiolabeled ligand that binds to the target receptor, such as the NMDA receptor for ifenprodil. amazonaws.com The ability of this compound to displace the radioligand from the receptor would be measured, providing its binding affinity (Ki). For example, studies on morphine-3-glucuronide, another major drug metabolite, utilized radioligand binding assays to investigate its interaction with various receptors, including the NMDA receptor, using radioligands like [³H]MK-801 and [¹²⁵I]-ifenprodil. uq.edu.au These assays are crucial for understanding whether the glucuronide metabolite retains pharmacological activity at the parent drug's target. springernature.comeuropeanpharmaceuticalreview.com

Development of Robust In Vitro Glucuronidation Assays for Research Screening

The rapid biotransformation of ifenprodil, primarily through glucuronidation of its phenolic hydroxyl group, is a significant factor influencing its metabolic profile. nih.govvulcanchem.com To investigate this critical metabolic pathway and to screen for new analogues with improved metabolic stability, robust in vitro glucuronidation assays are indispensable. These assays allow for the controlled generation and subsequent characterization of this compound and other metabolites in a laboratory setting.

The development of these assays focuses on replicating the biological process of glucuronidation. This is a phase II metabolic reaction where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a substrate, in this case, ifenprodil. nih.govvulcanchem.com The primary site of this conjugation on the ifenprodil molecule is the metabolically vulnerable phenolic group. nih.govvulcanchem.com

In vitro studies have been successfully conducted using rat liver microsomes as the source of UGT enzymes. nih.govresearchgate.net Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov To facilitate the enzymatic reaction, specific co-factors must be supplied in the incubation mixture. nih.gov The analysis of the resulting metabolites is typically performed using highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govvulcanchem.comresearchgate.net

Detailed research findings indicate that in vitro experiments with rat liver microsomes and necessary co-factors can effectively generate phase II metabolites of ifenprodil. nih.gov The resulting analysis consistently identifies glucuronide conjugates as the main metabolites, confirming the phenol (B47542) group as the most metabolically reactive part of the structure. nih.govresearchgate.net These assays are not only crucial for identifying the metabolites of ifenprodil itself but also for testing new chemical entities. For instance, research into bioisosteric replacement of the phenol group with an indazole moiety utilized in vitro glucuronidation assays to confirm that the new analogues successfully inhibited the glucuronidation process. researchgate.netacs.org In these particular studies, the indazole-based compounds were incubated with the necessary components, and the absence of glucuronide formation was verified. researchgate.netacs.org

The general components and conditions for a typical in vitro glucuronidation assay for ifenprodil screening are summarized in the table below.

Table 1: Typical Components and Conditions for In Vitro Ifenprodil Glucuronidation Assay

Component/Parameter Description/Condition Purpose/Significance
Enzyme Source Rat or Human Liver Microsomes nih.govnih.gov Provides the necessary UDP-glucuronosyltransferase (UGT) enzymes for the conjugation reaction.
Substrate Ifenprodil or its analogue nih.gov The compound to be tested for its susceptibility to glucuronidation.
Co-factor Uridine 5'-diphosphoglucuronic acid (UDPGA) nih.gov The donor of the glucuronic acid moiety that is conjugated to the substrate.
Buffer System Appropriate buffer (e.g., Tris-HCl) Maintains a stable pH for optimal enzyme activity.
Activating Agent Pore-forming peptides (e.g., Alamethicin) nih.gov Disrupts the microsomal membrane to ensure the co-factor UDPGA can access the active site of the UGT enzyme, which is located inside the endoplasmic reticulum lumen. nih.gov
Incubation 37°C Mimics physiological temperature to ensure optimal enzyme kinetics.
Termination Addition of cold organic solvent (e.g., Acetonitrile) Stops the enzymatic reaction and precipitates proteins to prepare the sample for analysis.

| Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.govresearchgate.net | Separates, identifies, and quantifies the parent compound and its metabolites, including this compound. vulcanchem.comresearchgate.net |

These robust in vitro assays are fundamental tools in the early stages of drug discovery and development. They provide critical data on the metabolic fate of potential drug candidates, guiding the design of new compounds with more favorable pharmacokinetic profiles. The ability to screen compounds rapidly for their propensity to undergo glucuronidation allows researchers to prioritize those with greater metabolic stability, a key drawback of the parent ifenprodil molecule. nih.govresearchgate.net

Structure Activity Relationships and Chemical Design in Relation to Ifenprodil Glucuronidation

Impact of Glucuronidation on the Pharmacological Profile and Molecular Interactions of Ifenprodil (B1662929)

Glucuronidation is a key metabolic process that conjugates xenobiotics with glucuronic acid, rendering them more polar and water-soluble to facilitate their excretion from the body. For ifenprodil, the phenolic hydroxyl group is the primary site for this conjugation, making it the most metabolically vulnerable part of the molecule researchgate.netnih.gov. In vitro and in vivo studies have identified ifenprodil glucuronide as a main metabolite, underscoring the prominence of this pathway nih.gov.

The addition of a bulky and highly polar glucuronic acid moiety to the ifenprodil structure has profound consequences for its pharmacological profile:

Loss of Receptor Affinity and Activity: Ifenprodil exerts its effect by binding to a specific site at the interface between the GluN1 and GluN2B N-terminal domains of the NMDA receptor nih.govnih.gov. The structural integrity of the parent molecule is essential for this interaction. The conjugation of glucuronic acid at the phenol (B47542) position drastically alters the molecule's size, shape, and electronic properties, which would be expected to abolish its ability to bind effectively to the NMDA receptor. This transformation effectively terminates the drug's antagonistic activity.

Altered Pharmacokinetics: The primary role of glucuronidation is to enhance elimination. The resulting this compound is significantly more hydrophilic than the parent compound. This increased polarity prevents it from crossing the blood-brain barrier to reach its target in the central nervous system and promotes its rapid renal and/or biliary excretion. The fast biotransformation of ifenprodil is a major drawback, and this rapid conversion to its inactive glucuronide metabolite is the principal reason for its poor bioavailability researchgate.netnih.govresearchgate.net.

Design and Synthesis of Bioisosteres to Modulate Glucuronidation Susceptibility

Recognizing that the phenolic hydroxyl group is the metabolic weak spot of ifenprodil, medicinal chemists have focused on designing bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The goal is to replace the phenol with a group that retains the necessary interactions for NMDA receptor binding but is not a substrate for glucuronosyltransferase enzymes.

A highly successful strategy to inhibit the rapid glucuronidation of ifenprodil has been the bioisosteric replacement of the phenol group with an indazole ring system researchgate.netacs.orgnih.gov. The indazole group can act as a hydrogen bond donor, mimicking the key interaction of the phenolic hydroxyl group within the GluN2B binding site, while being electronically and sterically distinct enough to resist enzymatic conjugation with glucuronic acid researchgate.netresearchgate.net. This approach has been applied to ifenprodil and its structural analog, Ro 25-6981, leading to the synthesis of novel compounds with improved metabolic profiles acs.orgnih.gov. The synthesis of these analogs involves multi-step chemical processes, often using a key ketone intermediate to construct the final β-aminoalcohol structure of the ifenprodil bioisostere acs.orgnih.gov.

The metabolic stability of the newly synthesized indazole bioisosteres was evaluated in vitro using liver microsomes, which contain the enzymes responsible for drug metabolism. These studies confirmed the success of the bioisosteric replacement strategy. When incubated with rat liver microsomes in the presence of the necessary cofactor for glucuronidation (uridinyldiphosphate activated glucuronic acid, UDPGA), the indazole analogs of ifenprodil showed no evidence of glucuronide formation acs.orgnih.govresearcher.life. In contrast, parent compounds with an intact phenol group are known to be rapidly conjugated under these conditions researchgate.net.

Furthermore, these metabolically stable analogs were tested for their primary pharmacological activity. The indazole bioisostere of ifenprodil, (1R,2R)-11c, and a related analog, (1S,2S)-10c, retained high affinity for the GluN2B subunit and demonstrated potent inhibitory activity in functional assays acs.orgnih.gov. This demonstrates that the indazole ring successfully mimics the phenol group's role in receptor binding while effectively preventing the metabolic liability of glucuronidation.

Pharmacological and Metabolic Profile of Ifenprodil and Indazole Bioisosteres
CompoundDescriptionGluN2B Affinity (Ki, nM)Glucuronidation Observed
IfenprodilParent Compound (Phenol)5.8 (for 1R,2R isomer)Yes (Major Metabolite)
(1R,2R)-11cIfenprodil Bioisostere (Indazole)66No
(1S,2S)-10cRo 25-6981 Bioisostere (Indazole)50No

Stereochemical Influences on Ifenprodil Glucuronidation Pathways and Metabolite Activity

Ifenprodil has two chiral centers, meaning it can exist as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The three-dimensional arrangement of atoms is crucial for a drug's interaction with its biological target, and this principle holds true for ifenprodil. The pharmacological activity is highly dependent on the stereochemistry of the molecule.

Research evaluating all four stereoisomers has revealed significant differences in their affinity for and inhibition of the GluN2B-containing NMDA receptor nih.govsci-hub.ru. The (1R,2R)-stereoisomer demonstrates the highest affinity and the most potent inhibitory activity nih.gov. While the binding affinity is not dramatically different across the isomers, the functional inhibition of the ion channel is markedly influenced by the configuration, with the (1R)-configuration being critical for high inhibitory activity nih.gov.

Stereoisomer Activity at the GluN2B-NMDA Receptor
StereoisomerGluN2B Affinity (Ki, nM)Inhibitory Activity (IC50, nM)
(1R,2R)-Ifenprodil5.8223
(1S,2S)-Ifenprodil151040
(1R,2S)-Ifenprodil21470
(1S,2R)-Ifenprodil17>10,000

Research Applications and Future Perspectives in Ifenprodil Glucuronide Studies

Ifenprodil (B1662929) Glucuronide as a Reference Standard in Metabolic Research

In the field of metabolic research, the accurate identification and quantification of drug metabolites are paramount. Chemically synthesized and purified metabolites, such as ifenprodil glucuronide, serve as essential reference standards for these analytical endeavors. The availability of a reference standard allows for the unambiguous confirmation of the metabolite's presence in complex biological matrices like plasma, urine, and tissue homogenates.

The use of this compound as a standard is critical for the validation of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov By comparing the chromatographic retention time and mass fragmentation patterns of the metabolite detected in a biological sample to that of the pure reference standard, researchers can definitively identify it. Furthermore, this standard is indispensable for constructing calibration curves to accurately quantify the concentration of the metabolite in pharmacokinetic and drug metabolism studies. scispace.com The lack of authentic reference standards for phase II metabolites is a common limitation in analytical toxicology and drug development, making the synthesis and availability of compounds like this compound a significant asset. escholarship.org

Role in Understanding Xenobiotic Biotransformation and Detoxification Mechanisms

The metabolism of ifenprodil, particularly its conversion to glucuronide conjugates, serves as a practical model for understanding the broader mechanisms of xenobiotic biotransformation and detoxification. nih.govmhmedical.com Glucuronidation is a major Phase II metabolic pathway that facilitates the elimination of a wide array of foreign compounds (xenobiotics), including many pharmaceuticals. mhmedical.comnih.gov This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a hydrophilic glucuronic acid moiety to a lipophilic substrate, thereby increasing its water solubility and promoting its excretion via urine or bile. nih.govtaylorfrancis.com

Table 1: Key Processes in Xenobiotic Biotransformation

Phase Reaction Type Key Enzymes Effect on Compound Example with Ifenprodil
Phase I Oxidation, Reduction, Hydrolysis Cytochrome P450 (CYP) Exposes or introduces a functional group Hydroxylation of the ifenprodil molecule

| Phase II | Conjugation | UDP-glucuronosyltransferases (UGT) | Increases water solubility for excretion | Attachment of glucuronic acid to the hydroxyl group of ifenprodil |

Methodological Advancements in Glucuronide Metabolism Research

The investigation of this compound has benefited from and contributed to methodological advancements in the study of drug metabolism. The direct analysis of hydrophilic and often labile glucuronide conjugates presents analytical challenges. scispace.comnih.gov Modern analytical techniques, especially liquid chromatography coupled with mass spectrometry (LC-MS), have become indispensable tools for this purpose. nih.gov

The development of sensitive and selective LC-MS/MS methods allows for the direct detection and quantification of this compound in biological samples without the need for prior chemical or enzymatic hydrolysis, which was a common practice in older methods. researchgate.netscispace.com These direct analysis techniques offer significant advantages, including faster sample preparation and improved accuracy, as potential inaccuracies from incomplete hydrolysis are avoided. scispace.com Furthermore, high-resolution mass spectrometry enables the detailed structural characterization of metabolites, confirming the site of glucuronidation on the parent molecule. Research involving ifenprodil metabolites contributes to the refinement of these analytical strategies, including sample preparation, chromatographic separation, and mass spectrometric detection, which are broadly applicable to the study of other glucuronidated xenobiotics. researchgate.netnih.gov

Exploration of Glucuronide-mediated Biological Processes in Preclinical Systems

In preclinical systems, the study of this compound could explore whether this metabolite retains any affinity for NMDA receptors or other potential targets. nih.govnih.gov While the addition of the bulky, polar glucuronic acid group makes this unlikely, it cannot be entirely ruled out without empirical testing. More plausibly, research could investigate the potential for deconjugation of this compound back to the active parent compound by β-glucuronidase enzymes, which are present in certain tissues and expressed by gut microbiota. nih.gov This process could lead to enterohepatic recirculation of ifenprodil, potentially prolonging its therapeutic effect or contributing to localized activity in specific tissues. frontiersin.org Such preclinical investigations are crucial for a complete understanding of a drug's disposition and activity profile. nih.gov

Unexplored Research Avenues and Mechanistic Investigations of Glucuronide Conjugates

Despite progress in understanding the metabolism of ifenprodil, several research avenues concerning its glucuronide metabolite remain unexplored. A detailed mechanistic investigation into the specific human UGT isoforms responsible for ifenprodil's glucuronidation is a key area for future study. Identifying these enzymes would allow for the prediction of potential drug-drug interactions, where co-administered drugs might inhibit or induce the UGTs, thereby altering ifenprodil clearance. ebmconsult.comxenotech.com

Table 2: Compound Names Mentioned

Compound Name
Ifenprodil
This compound

Q & A

Basic Research Questions

Q. What experimental approaches confirm the identity of Ifenprodil glucuronide as a metabolite of Ifenprodil?

  • Methodological Answer : Synthesis of this compound involves enzymatic conjugation (e.g., β-glucuronidase) or chemical methods, followed by structural validation using LC-MS/MS. Key steps include:

  • Synthesis : Use β-glucuronidase (optimized at pH 5.0–6.0 in ammonium acetate buffer) to hydrolyze or conjugate the parent compound .
  • Analytical Confirmation : LC-MS/MS detects the glucuronide via characteristic fragmentation patterns (e.g., m/z shifts corresponding to glucuronic acid adducts) .
  • In Vitro Testing : Platelet aggregation assays and vasocontraction models (e.g., K⁺-induced basilar artery contraction) confirm pharmacological inactivity .

Q. How does this compound differ pharmacologically from its parent compound, Ifenprodil?

  • Methodological Answer : Comparative in vitro assays reveal structural-activity relationships:

  • Structural Modification : Glucuronic acid conjugation at the phenolic hydroxyl group abolishes Ifenprodil’s vasodilation and platelet inhibition .
  • Experimental Design : Platelet-rich plasma (rabbit) and arterial contraction models are used to quantify differences in IC₅₀ values between Ifenprodil and its glucuronide .

Q. What methodologies are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Hydrolysis-coupled LC-MS/MS is optimal:

  • Sample Prep : β-Glucuronidase treatment (50 kU/mL, pH 5.0–6.0) hydrolyzes glucuronides; spiked urine/plasma validates recovery rates .
  • Validation : Include parameters like limit of detection (LOD), linearity (R² > 0.99), and intra-day precision (%CV < 15%) .

Advanced Research Questions

Q. How can isotopic tracer studies (e.g., ²H₂O) elucidate hepatic metabolism of this compound?

  • Methodological Answer : Deuterium enrichment in glucuronide reflects gluconeogenic flux:

  • Tracer Administration : ²H₂O ingestion labels hepatic glucose and glucuronide pools .
  • Bayesian Analysis : Markov Chain Monte Carlo (MCMC) simulations model enrichment ratios (e.g., H5/H2 in glucuronide NMR signals) to partition glycogenolysis vs. gluconeogenesis contributions .
  • Limitations : Exclude subjects with UDP-glucuronosyltransferase deficiencies or metabolic zonation biases .

Q. Why do in vitro pharmacological assays of this compound contradict in vivo observations?

  • Methodological Answer : Discrepancies arise from:

  • Compartmentalization : Glucuronides may undergo enterohepatic recirculation or tissue-specific reactivation .
  • Zonation Effects : Pericentral hepatocytes (glucuronide synthesis) vs. periportal (glucose secretion) create divergent metabolic profiles .
  • Study Design : Use in vivo microdialysis (e.g., striatal sampling in rodents) to detect intact glucuronides and active transport mechanisms .

Q. How can researchers resolve conflicting data on this compound’s role in cerebral blood flow modulation?

  • Methodological Answer : Address confounding factors via:

  • Pharmacokinetic Profiling : Measure free vs. conjugated Ifenprodil levels in plasma and cerebrospinal fluid (LC-MS/MS) .
  • Metabolite Interference Testing : Co-administer UDP-glucuronosyltransferase inhibitors (e.g., probenecid) to isolate glucuronide effects .

Q. What statistical frameworks are suitable for analyzing glucuronide enrichment data in tracer studies?

  • Methodological Answer : Bayesian hierarchical models improve precision:

  • MCMC Chains : Run 50 independent chains (2,500 samples total) to estimate posterior distributions for gluconeogenesis/glycogenolysis fractions .
  • ANOVA : Test isotopic enrichment differences across cohorts (e.g., healthy vs. cirrhotic subjects) .

Data Analysis & Contradiction Management

Q. How should researchers validate glucuronide quantification methods when plasma and urinary data conflict?

  • Methodological Answer :

  • Source Comparison : Plasma glucose (labile) vs. urinary glucuronide (stable) require separate validation protocols (e.g., storage at –80°C vs. –20°C) .
  • Degradation Controls : Include spike-and-recovery experiments for delayed processing scenarios .

Q. What experimental controls mitigate false positives in glucuronide metabolite detection?

  • Methodological Answer :

  • Enzyme Blanks : Incubate samples without β-glucuronidase to rule out non-enzymatic hydrolysis .
  • Acid Treatment : Convert glucuronides to aglycones (e.g., formic acid) and monitor MS/MS fragmentation consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.